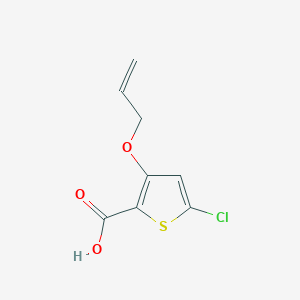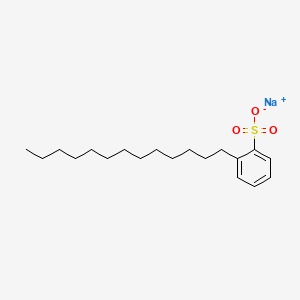
Sodium 2-tridecylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-tridecylbenzenesulfonate is a surfactant belonging to the class of alkylbenzene sulfonates. It is widely used in various industrial and household cleaning products due to its excellent cleansing, foaming, emulsifying, wetting, dispersing, and solubilizing abilities . This compound is known for its effectiveness at low concentrations and its ability to reduce the surface tension of liquids, making it a valuable ingredient in detergents and cleaning agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The most common method for synthesizing sodium 2-tridecylbenzenesulfonate involves the sulfonation of tridecylbenzene with sulfur trioxide in a continuous reactor, such as a falling film reactor. The reaction typically occurs at temperatures between 30-60°C. The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to produce the final product .
Industrial Production Methods: In industrial settings, the sulfonation process is carried out in large-scale reactors to ensure consistent quality and yield. The use of continuous reactors allows for efficient production and control over reaction conditions, leading to high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-tridecylbenzenesulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include mild temperatures and neutral to slightly basic pH.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the alkyl chain.
Reduction Reactions: Reducing agents such as sodium borohydride can be used to reduce the sulfonate group under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkyl or aryl derivatives, while oxidation and reduction reactions can modify the alkyl chain or the sulfonate group .
Wissenschaftliche Forschungsanwendungen
Sodium 2-tridecylbenzenesulfonate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: In biological research, it is employed in cell lysis buffers and protein extraction solutions due to its ability to disrupt cell membranes.
Medicine: It is used in pharmaceutical formulations as an emulsifying agent to improve the bioavailability of drugs.
Wirkmechanismus
The primary mechanism of action of sodium 2-tridecylbenzenesulfonate is its ability to reduce surface tension and disrupt lipid membranes. This is achieved through the interaction of the hydrophobic alkyl chain with lipid bilayers and the hydrophilic sulfonate group with water molecules. This dual interaction allows the compound to solubilize oils and fats, making it an effective cleaning agent .
Vergleich Mit ähnlichen Verbindungen
- Sodium dodecylbenzenesulfonate
- Sodium decylbenzenesulfonate
- Ammonium dodecylbenzenesulfonate
- Calcium dodecylbenzenesulfonate
- DEA-dodecylbenzenesulfonate
- Isopropylamine dodecylbenzenesulfonate
- Magnesium isododecylbenzenesulfonate
- MIPA-dodecylbenzenesulfonate
- Potassium dodecylbenzenesulfonate
- TEA-dodecylbenzenesulfonate
- TEA-tridecylbenzenesulfonate
Uniqueness: Compared to other similar compounds, sodium 2-tridecylbenzenesulfonate has a longer alkyl chain, which enhances its hydrophobic interactions and makes it more effective at solubilizing oils and fats. This unique property makes it particularly valuable in applications requiring strong emulsifying and cleansing abilities .
Eigenschaften
CAS-Nummer |
925392-78-5 |
|---|---|
Molekularformel |
C19H31NaO3S |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
sodium;2-tridecylbenzenesulfonate |
InChI |
InChI=1S/C19H32O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-19(18)23(20,21)22;/h13-14,16-17H,2-12,15H2,1H3,(H,20,21,22);/q;+1/p-1 |
InChI-Schlüssel |
AFYPNTUHYMOABW-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



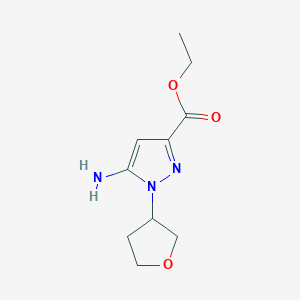

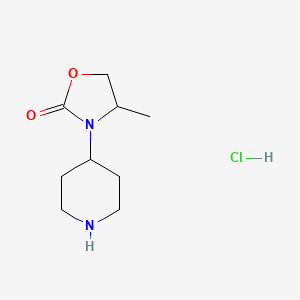
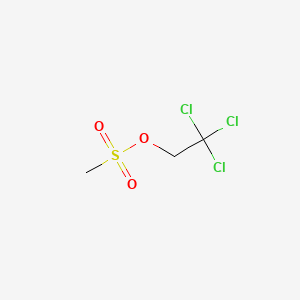

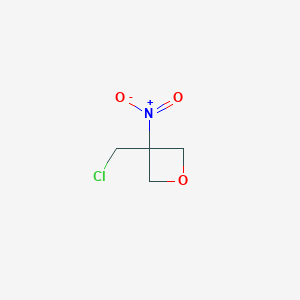

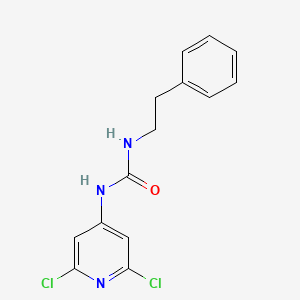
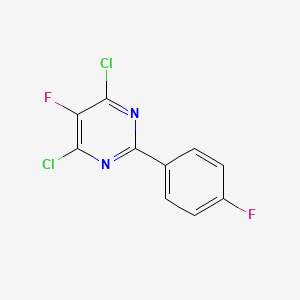
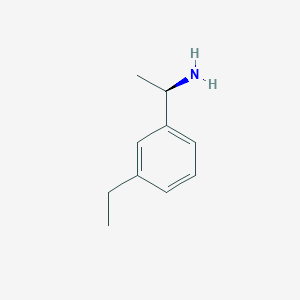
![3-[4-(Dimethylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B15089553.png)
![[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15089556.png)
